molecular formula C25H31NO4 B2380699 Fmoc-MeAnon(2)-OH CAS No. 2389078-35-5

Fmoc-MeAnon(2)-OH

Cat. No.: B2380699
CAS No.: 2389078-35-5
M. Wt: 409.526
InChI Key: REBCBCVGMZEERZ-QHCPKHFHSA-N
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Description

Fmoc-MeAnon(2)-OH, also known as 9-fluorenylmethyloxycarbonyl-2-methylanthranilic acid, is a derivative of anthranilic acid modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process, allowing for the stepwise construction of peptides.

Mechanism of Action

Target of Action

Fmoc-MeAnon(2)-OH, a member of the Fmoc-modified amino acids and short peptides family, primarily targets the self-assembly process of biomolecules . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .

Mode of Action

The compound interacts with its targets through hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the self-assembly of biomolecules . Fmoc-modified biomolecules with substantial aromatic moieties in their side-chains, such as Fmoc-β-(2-naphthyl)-alanine (Fmoc-2-Nal) and Fmoc-FF, could self-assemble to nanofibrillar structures which then formed continuous viscoelastic hydrogels .

Result of Action

The molecular and cellular effects of this compound’s action are manifested in the formation of distinct self-assembled structures . These structures have potential applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent used can control the self-assembly of Fmoc protected aliphatic amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-MeAnon(2)-OH typically involves the protection of the amino group of 2-methylanthranilic acid with the Fmoc group. This is achieved by reacting 2-methylanthranilic acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Fmoc-MeAnon(2)-OH undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling: The free amino group can react with activated carboxyl groups to form peptide bonds.

    Substitution: The aromatic ring of the anthranilic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like hydroxybenzotriazole (HOBt) are used.

    Substitution: Electrophilic reagents such as nitronium tetrafluoroborate can be used for nitration.

Major Products Formed

    Deprotection: The major product is 2-methylanthranilic acid.

    Coupling: The major products are peptides with the desired sequence.

    Substitution: Substituted anthranilic acid derivatives.

Scientific Research Applications

Fmoc-MeAnon(2)-OH is used in various scientific research applications, including:

    Chemistry: It is used in the synthesis of complex peptides and proteins.

    Biology: It is used in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is used in the production of synthetic peptides for research and commercial purposes.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Gly-OH: 9-fluorenylmethyloxycarbonyl-glycine

    Fmoc-Ala-OH: 9-fluorenylmethyloxycarbonyl-alanine

    Fmoc-Val-OH: 9-fluorenylmethyloxycarbonyl-valine

Uniqueness

Fmoc-MeAnon(2)-OH is unique due to the presence of the 2-methylanthranilic acid moiety, which imparts distinct chemical properties such as increased hydrophobicity and aromaticity. These properties can influence the self-assembly and interaction of peptides, making this compound a valuable building block in peptide synthesis.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]nonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c1-3-4-5-6-7-16-23(24(27)28)26(2)25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,3-7,16-17H2,1-2H3,(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBCBCVGMZEERZ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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